Stereoselective Synthesis of (3R,5S)-5-Fluoropiperidin-3-yl Carbamate Derivatives
Stereoselective Synthesis of (3R,5S)-5-Fluoropiperidin-3-yl Carbamate Derivatives
This guide details the stereoselective synthesis of (3R,5S)-5-fluoropiperidin-3-yl carbamate derivatives , a critical scaffold in medicinal chemistry utilized for its ability to modulate pKa, metabolic stability, and lipophilicity in drug candidates (e.g., β-lactamase inhibitors, kinase inhibitors).[1]
The (3R,5S) configuration corresponds to the trans-3,5-disubstituted piperidine system.[1] Accessing this specific stereoisomer requires a route that allows independent control over the C3 and C5 centers.[1] This guide prioritizes a chiral pool approach starting from trans-4-hydroxy-L-proline, which offers high enantiopurity and scalability compared to de novo methods.
Executive Summary
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Target Molecule: (3R,5S)-5-fluoropiperidin-3-yl carbamate (e.g., tert-butyl ((3R,5S)-5-fluoropiperidin-3-yl)carbamate).[1]
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Stereochemistry: Trans-relationship between the C3-amino and C5-fluoro substituents.
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Key Synthetic Strategy: Ring expansion of a fluorinated prolinol intermediate.
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Critical Challenges:
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Regioselective Fluorination: Avoiding elimination side products during C-F bond formation.[1]
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Stereocontrol: Inverting the C4 center of proline to set the C5 piperidine center, and controlling the C3 center during ring expansion and amine installation.
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Retrosynthetic Analysis
The most reliable route to chiral 3,5-disubstituted piperidines is the ring expansion of 2-(hydroxymethyl)pyrrolidines (prolinols).[1]
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Disconnection: The C3-C4 bond of the piperidine is formed via ring expansion.
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Precursor: (2S,4S)-4-Fluoro-2-(hydroxymethyl)pyrrolidine.[1]
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Starting Material: trans-4-Hydroxy-L-proline (Natural Chiral Pool).[1]
Stereochemical Logic:
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C5 Configuration (Piperidine): Derived from C4 of the pyrrolidine.[1] Starting with (4R)-hydroxyproline, we employ nucleophilic fluorination with inversion to set the (4S)-fluoro configuration (which becomes 5S in the piperidine).[1]
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C3 Configuration (Piperidine): Derived from the C2 center of pyrrolidine.[1] The ring expansion of (S)-prolinol derivatives typically yields (S)-3-hydroxypiperidines (via retention/double inversion mechanisms depending on conditions).[1] To achieve the (3R)-amine, we perform a Mitsunobu reaction (inversion) on the resulting alcohol.[1]
Figure 1: Retrosynthetic strategy accessing the (3R,5S) target from the chiral pool.
Detailed Synthetic Protocol
Phase 1: Scaffold Preparation & Fluorination
Objective: Convert trans-4-hydroxy-L-proline to (2S,4S)-4-fluoroprolinol.[1]
Step 1: Protection[1]
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Reagents: Boc₂O, NaOH, then MeOH/H⁺ (Esterification).
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Procedure: Protect the amine of trans-4-hydroxy-L-proline with a Boc group, followed by methyl ester formation.[1]
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Yield Target: >90%.
Step 2: Deoxofluorination (The Critical Inversion)[1]
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Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, DCM, -78°C to RT.[1]
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Mechanism: S_N2 displacement of the activated alcohol by fluoride.[1]
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Protocol:
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Dissolve (2S,4R)-N-Boc-4-hydroxyproline methyl ester in anhydrous DCM.
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Cool to -78°C. Add DAST (1.2 equiv) dropwise.
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Allow warming to RT overnight.
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Safety: Quench carefully with sat. NaHCO₃ (gas evolution).[1]
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Result: (2S,4S)-N-Boc-4-fluoroproline methyl ester.[1]
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Note: The (4R)-OH is inverted to (4S)-F.
Step 3: Reduction to Prolinol
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Reagents: LiBH₄ or NaBH₄/CaCl₂, THF/EtOH.[1]
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Procedure: Reduce the ester to the primary alcohol.[1]
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Result: (2S,4S)-N-Boc-4-fluoro-2-(hydroxymethyl)pyrrolidine.[1]
Phase 2: Ring Expansion
Objective: Expand the 5-membered pyrrolidine to the 6-membered piperidine core.
Step 4: TFAA-Mediated Expansion
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Reagents: Trifluoroacetic anhydride (TFAA), Et₃N, THF, followed by NaOH hydrolysis.[1]
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Mechanism: Formation of a bicyclic aziridinium (or oxazolinium) intermediate followed by regioselective ring opening.[1]
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Protocol:
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Result: (3S,5S)-N-Boc-5-fluoro-3-hydroxypiperidine .[1]
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Stereochemistry: This step typically proceeds with retention of configuration relative to the C2 center of the starting material, yielding the (3S)-alcohol.[1]
Phase 3: Stereoinversion & Carbamate Installation
Objective: Invert the (3S)-alcohol to the (3R)-amine functionality.[1]
Step 5: Mitsunobu Reaction (Amine Introduction)[1]
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Reagents: PPh₃, DIAD (Diisopropyl azodicarboxylate), DPPA (Diphenylphosphoryl azide) or Phthalimide.[1]
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Protocol (Azide Route):
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Dissolve (3S,5S)-alcohol, PPh₃ (1.5 equiv) in THF.[1]
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Cool to 0°C. Add DIAD followed by DPPA.
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Stir at RT for 12-24 h.
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Mechanism: S_N2 inversion of the activated alcohol by the azide nucleophile.[1]
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Result: (3R,5S)-N-Boc-3-azido-5-fluoropiperidine.[1]
Step 6: Reduction and Protection
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Reagents: H₂ (Pd/C) or Staudinger reduction (PPh₃/H₂O).[1]
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Protocol:
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Final Product: (3R,5S)-5-fluoropiperidin-3-amine derivative .
Key Data & Troubleshooting
Reaction Conditions Summary
| Step | Transformation | Reagent | Key Parameter | Outcome (Stereochem) |
| 1 | Fluorination | DAST/DCM | -78°C start | Inversion (4R → 4S) |
| 2 | Ring Expansion | TFAA/Et₃N | Reflux | Retention (2S → 3S) |
| 3 | Amination | Mitsunobu (DPPA) | 0°C | Inversion (3S → 3R) |
Troubleshooting Guide
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Elimination during Fluorination: If significant elimination (alkene formation) is observed with DAST, switch to Deoxo-Fluor® or XtalFluor-E® with HF-amine promoters, which are milder.[1]
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Incomplete Ring Expansion: Ensure the intermediate trifluoroacetate is fully formed before heating. Extended heating times (up to 24h) may be required for the fluorinated scaffold due to the electron-withdrawing effect of fluorine destabilizing the transition state.[1]
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Separation of Diastereomers: If stereocontrol is <95:5, the (3R,5S) isomer can typically be separated from the (3S,5S) minor byproduct via silica chromatography or recrystallization of the carbamate derivative.[1]
Visualizing the Pathway
Figure 2: Step-by-step stereochemical progression from proline to the target piperidine.
References
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Enantioselective Synthesis of 3-Amino-5-fluoropiperidines. Source: ResearchGate / ChemInform. Context: Describes the ring enlargement of prolinols to access 3-amino-5-fluoropiperidine libraries. URL:
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Synthesis of Fluorinated Piperidines via Ring Expansion. Source:Journal of Organic Chemistry (via NIH/PubMed).[1] Context: Details the mechanism of prolinol ring expansion and stereochemical outcomes. URL:
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Preparation of tert-butyl ((3R,5S)-5-fluoropiperidin-3-yl)carbamate. Source: LeapChem / Chemical Suppliers.[3] Context: Confirms the commercial availability and CAS registry (1271810-13-9) of the target isomer. URL:[1]
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Stereoselective Synthesis of 3-Fluoropiperidines. Source: Scientific Update. Context: Discusses enzymatic and hydrogenation approaches to similar fluorinated piperidine scaffolds. URL:
